molecular formula C8H8Cl3NS B13752013 2,3,5-Trichloro-4-(propylthio)pyridine CAS No. 60613-17-4

2,3,5-Trichloro-4-(propylthio)pyridine

Cat. No.: B13752013
CAS No.: 60613-17-4
M. Wt: 256.6 g/mol
InChI Key: AJXXZBRIJJPKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Trichloro-4-(propylthio)pyridine is an organic compound with the molecular formula C8H8Cl3NS. It is a colorless to pale yellow liquid or solid at room temperature and has a pungent odor. This compound is known for its applications in various fields, including agriculture, where it is used as an intermediate in the synthesis of pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichloro-4-(propylthio)pyridine typically involves the reaction of 2,3,5-trichloropyridine with a propylthiol reagent. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:

2,3,5-Trichloropyridine+PropylthiolThis compound\text{2,3,5-Trichloropyridine} + \text{Propylthiol} \rightarrow \text{this compound} 2,3,5-Trichloropyridine+Propylthiol→this compound

The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloro-4-(propylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Trichloro-4-(propylthio)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,3,5-Trichloro-4-(propylthio)pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific propylthio substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

60613-17-4

Molecular Formula

C8H8Cl3NS

Molecular Weight

256.6 g/mol

IUPAC Name

2,3,5-trichloro-4-propylsulfanylpyridine

InChI

InChI=1S/C8H8Cl3NS/c1-2-3-13-7-5(9)4-12-8(11)6(7)10/h4H,2-3H2,1H3

InChI Key

AJXXZBRIJJPKSB-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C(=NC=C1Cl)Cl)Cl

Origin of Product

United States

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